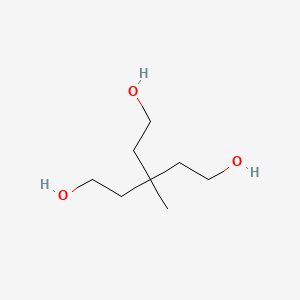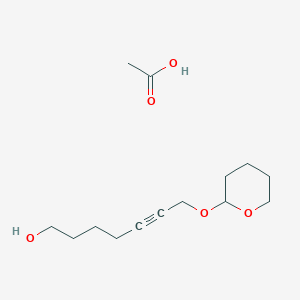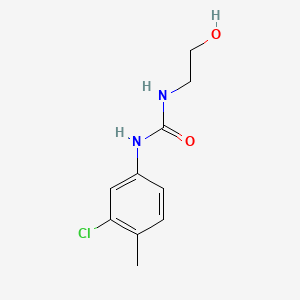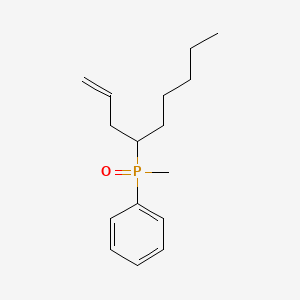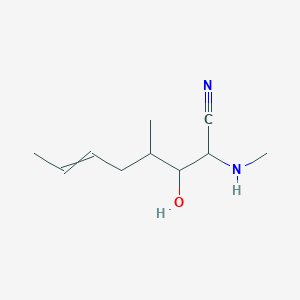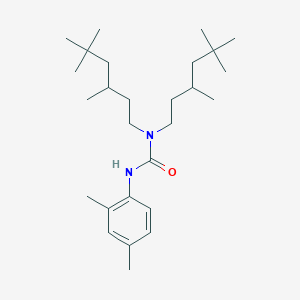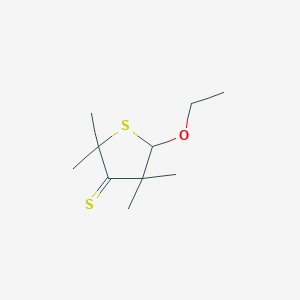
5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of an ethoxy group and a thiolane ring with four methyl groups, making it a compound of interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethylthiolane with ethyl alcohol in the presence of a catalyst to introduce the ethoxy group. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiolane derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione involves its interaction with molecular targets through its functional groups. The ethoxy group and the thiolane ring play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylthiolane: Lacks the ethoxy group, making it less versatile in certain reactions.
5-Methoxy-2,2,4,4-tetramethylthiolane-3-thione: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
Uniqueness
5-Ethoxy-2,2,4,4-tetramethylthiolane-3-thione is unique due to the presence of the ethoxy group, which enhances its reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88328-82-9 |
|---|---|
Molecular Formula |
C10H18OS2 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
5-ethoxy-2,2,4,4-tetramethylthiolane-3-thione |
InChI |
InChI=1S/C10H18OS2/c1-6-11-8-9(2,3)7(12)10(4,5)13-8/h8H,6H2,1-5H3 |
InChI Key |
RJVTVRUHLKPEKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(=S)C(S1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


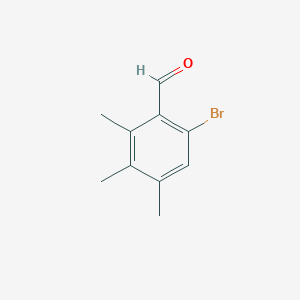
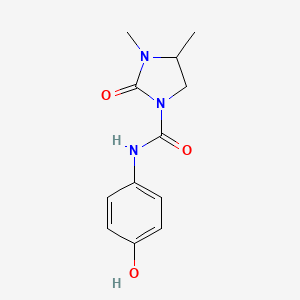
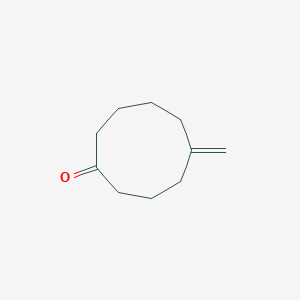
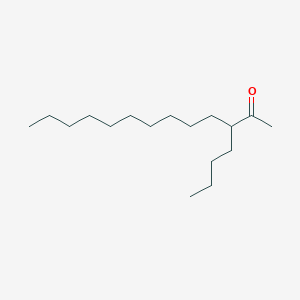
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
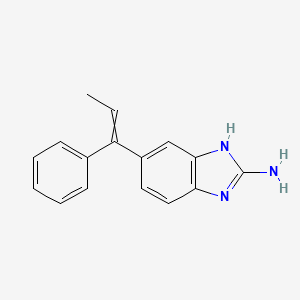
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
